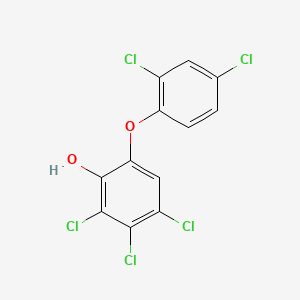
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzofuran compounds involves various strategies, including the CLAISEN condensation and reactions with aromatic diazonium compounds to form hydrazones, which can be further transformed into pyrazole and isoxazole derivatives through reactions with hydrazine hydrate and hydroxylamine hydrochloride, respectively (Mustafa, Hishmat, & Younes, 1970). Another approach includes the three-component coupling reaction in water, offering an eco-friendly synthesis route to fused-ring furans (Khoeiniha, Olyaei, & Saraei, 2017).
Molecular Structure Analysis
The X-ray crystal structure analysis is a crucial tool for understanding the molecular structure of benzofuran derivatives. One study detailed the crystal structure, Hirshfeld analysis, and DFT study of a benzofuran compound, providing insights into intermolecular interactions and π-π stacking in the crystal structure (Sapari et al., 2019).
Chemical Reactions and Properties
Benzofuran compounds exhibit a range of chemical reactivities, including electrophilic cyclisation and arylation reactions. One study showcased a stereoselective synthesis of 2,5-disubstituted tetrahydrofurans, demonstrating the role of the methoxycarbonyl group during these cyclizations (Iqbal, Pandey, & Chauhan, 1991). Another highlighted the potential of benzofuran derivatives in carbonyl arylation and hydrosilylation reactions, showing high selectivity and efficiency (Imlinger, Wurst, & Buchmeiser, 2005).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and chemical reactions. While specific data on (S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one was not found, related compounds exhibit significant variation in these properties, influenced by substituents and molecular structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are essential for the practical application of benzofuran derivatives. Studies on the reactivity of such compounds with acetylenic esters and their rearrangement under thermal conditions provide valuable insights into their chemical behavior (Pinna et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Rouessac et al. (1983) describes a new synthesis of (±) loliolide, chemically known as (6S,7aR)-6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one, from pure homogeranic acid. This work provides a stereospecific approach to these compounds, offering insights into the chemical synthesis and properties of this molecule (Rouessac et al., 1983).
Anti-inflammatory Properties
- Jayawardena et al. (2021) investigated the anti-inflammatory properties of loliolide, isolated from Sargassum horneri, in RAW 264.7 macrophages. The study highlighted loliolide's potential to reduce inflammation by modulating NF-κB and MAPK pathways (Jayawardena et al., 2021).
Antibacterial Activity
- A 2015 study by Xia et al. explored the antibacterial activities of various 3,5,6,7-tetrahydrobenzofuran-4-one derivatives. The study found that these compounds, related to the chemical structure , exhibited notable antibacterial properties against both Gram-negative and Gram-positive bacteria (Xia et al., 2015).
Role in Aroma Composition of Wine
- Ortega-Heras et al. (2002) identified 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one as a new compound in wine through liquid-liquid extraction methods. This discovery contributes to understanding the chemical composition and aroma profile of wines (Ortega-Heras et al., 2002).
Antidiabetic Activities
- A 2021 study by Tatipamula et al. explored the antidiabetic activities of moss Octoblepharum albidum, which yielded compounds including 6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. The study demonstrated significant inhibitory effects against diabetes-related enzymes and improved health indicators in diabetic rats (Tatipamula et al., 2021).
Antineoplastic Study
- In 2019, Pandit and Kapadiya synthesized azide functionalized tetrahydrobenzofurans and evaluated their anticancer activity. This research contributes to understanding the potential therapeutic applications of such compounds in cancer treatment (Pandit & Kapadiya, 2019).
Eigenschaften
IUPAC Name |
(7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=CC(=O)O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81800-41-1 | |
| Record name | Dihydroactinidiolide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081800411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROACTINIDIOLIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2C1JT71RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
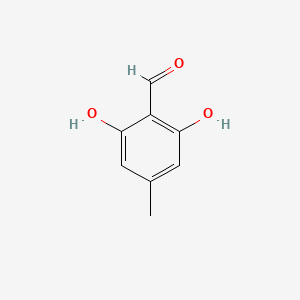
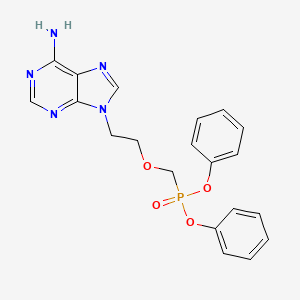
![2-Propenamide, n-[2-(1-b-d-glucopyranosyl-1h-imidazol-4-yl)ethyl]-n-methyl-3-phenyl-,(2e)-](/img/structure/B1205181.png)
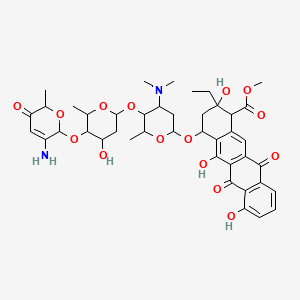
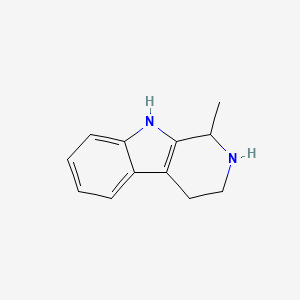
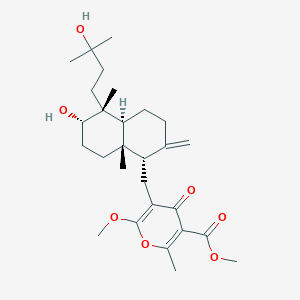

![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)

